molecular formula C7H12O2 B2860591 2,2-Dimethylcyclobutanecarboxylic acid CAS No. 42836-66-8

2,2-Dimethylcyclobutanecarboxylic acid

Cat. No. B2860591
CAS RN: 42836-66-8
M. Wt: 128.171
InChI Key: WZUBYJLFSCGSNR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutanecarboxylic acid is a cyclic carboxylic acid with the chemical formula C7H12O2 . It has a molecular weight of 128.17 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 128.17 . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .

Scientific Research Applications

Synthesis of Enantiopure Compounds

2,2-Dimethylcyclobutanecarboxylic acid is utilized in synthesizing enantiopure cyclobutane amino acids and amino alcohols. These compounds are important for preparing enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides, derived from α-pinene (Balo, Fernández, Caamaño, & López, 2005).

Hydrogen Bonding Studies

The compound plays a role in understanding hydrogen bonding patterns in related chemical structures. For instance, its derivative, (-)-cis-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid, forms carboxyl-to-ketone chains in certain molecular arrangements, contributing to the study of hydrogen bonding in organic compounds (Coté, Thompson, & Lalancette, 1997).

Intermediate in Synthesis Processes

It is an important intermediate in synthesizing various medicaments and pesticides. Different synthesis routes of this compound, including its chiral versions, are significant in pharmaceutical and agricultural chemistry (Li Gong, 2007).

In Intermolecular Hydrogen Bonding

This compound is part of studies exploring acid−amide intermolecular hydrogen bonding. Such studies are crucial in understanding molecular recognition and dimer formation in organic compounds (Wash, Maverick, Chiefari, & Lightner, 1997).

In Crystal Structure Analysis

Its derivatives are used in studying crystal structures and molecular packing, offering insights into the behavior of organic compounds under various conditions (Csöregh, Czugler, Kălmăn, Weber, & Hecker, 1991).

Planarity Studies in Cyclobutane Derivatives

Research involving its derivatives helps in understanding the planarity of cyclobutane rings in crystal structures, which is important in the study of organic chemistry and material science (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).

In Cycloaddition Reactions

The compound is involved in studies of cycloaddition reactions, particularly in understanding the mechanisms and intermediates in these reactions (Gotoh, Padías, & Hall, 1991).

In Aerosol Formation Studies

Derivatives of this compound are used in atmospheric chemistry, specifically in the study of secondary organic aerosol formation (Eijck, Opatz, Taraborrelli, Sander, & Hoffmann, 2013).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBYJLFSCGSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42836-66-8
Record name 2,2-dimethylcyclobutane-1-carboxylic acid
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